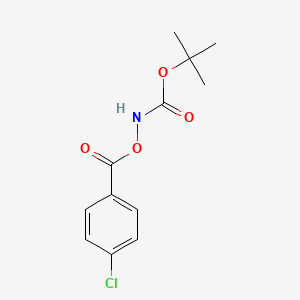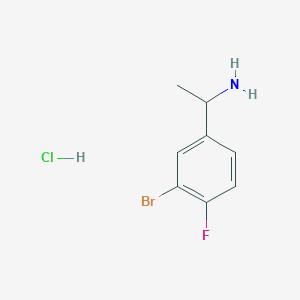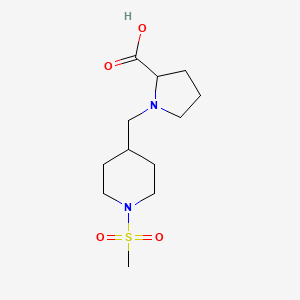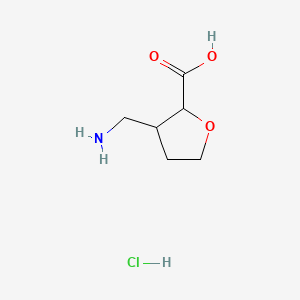
tert-Butyl (4-Chlorobenzoyl)oxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-Chlorobenzoyl)oxycarbamate: is a chemical compound with the molecular formula C12H14ClNO4 and a molecular weight of 271.7 g/mol . It is an intermediate used in the synthesis of various derivatives, including those with anticancer and anti-inflammatory activities. The compound is also known by other names such as tert-Butyl 4-Chlorobenzoyloxycarbamate and tert-butyl [(4-chlorobenzoyl)oxy]carbamate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-Chlorobenzoyl)oxycarbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (4-Chlorobenzoyl)oxycarbamate undergoes various chemical reactions, including substitution , oxidation , and reduction .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamates , while oxidation reactions can produce carboxylic acids .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (4-Chlorobenzoyl)oxycarbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the preparation of taxol derivatives , which have significant medical applications.
Biology and Medicine: The compound is used in the synthesis of derivatives with anticancer and anti-inflammatory properties. These derivatives are studied for their potential therapeutic effects and mechanisms of action.
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of tert-Butyl (4-Chlorobenzoyl)oxycarbamate involves its interaction with specific molecular targets and pathways . The compound can act as a prodrug , releasing the active moiety upon metabolic activation . This activation often involves enzymatic cleavage, leading to the formation of the active compound that exerts the desired biological effect .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
- 4-tert-Butylbenzyl chloride
Uniqueness: tert-Butyl (4-Chlorobenzoyl)oxycarbamate is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions and its applications in different fields of research and industry further highlight its versatility.
Propriétés
Formule moléculaire |
C12H14ClNO4 |
|---|---|
Poids moléculaire |
271.69 g/mol |
Nom IUPAC |
[(2-methylpropan-2-yl)oxycarbonylamino] 4-chlorobenzoate |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)17-11(16)14-18-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16) |
Clé InChI |
DUOODNSAINMUAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12307746.png)
![rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, trans](/img/structure/B12307761.png)


![sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12307776.png)


![(1RS&,2RS&)-2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexan-1-ol](/img/structure/B12307791.png)

![2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12307808.png)
![3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B12307834.png)

![4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)-](/img/structure/B12307858.png)

